molecular formula C7H3ClFIN2 B12859266 5-chloro-4-fluoro-3-iodo-1H-indazole

5-chloro-4-fluoro-3-iodo-1H-indazole

Cat. No.: B12859266
M. Wt: 296.47 g/mol
InChI Key: ALUIAHWDTQTCNT-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-3-iodo-1H-indazole is a versatile multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmacology, featured in several marketed drugs and known to exhibit a broad spectrum of biological activities . This particular compound is strategically functionalized with chloro, fluoro, and iodo substituents, making it a valuable intermediate for further derivatization via metal-catalyzed cross-coupling reactions. The iodine atom at the 3-position is highly reactive in reactions such as the Suzuki-Miyaura cross-coupling, enabling efficient carbon-carbon bond formation to create diverse 3-substituted indazole libraries for structure-activity relationship (SAR) studies . The presence of halogen atoms at different positions on the benzoid ring allows for selective sequential functionalization, offering researchers significant synthetic flexibility. Indazole derivatives are key structural motifs in the development of targeted therapeutics, including kinase inhibitors and other anticancer agents . As a key intermediate, this compound is supplied for research applications as a building block in organic synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H3ClFIN2

Molecular Weight

296.47 g/mol

IUPAC Name

5-chloro-4-fluoro-3-iodo-2H-indazole

InChI

InChI=1S/C7H3ClFIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12)

InChI Key

ALUIAHWDTQTCNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1Cl)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Halogenation: The introduction of chlorine, fluorine, and iodine atoms into the indazole ring can be achieved through halogenation reactions. For instance, starting with 1H-indazole, selective halogenation can be performed using reagents like N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl) under controlled conditions.

    Cyclization: The formation of the indazole ring can be facilitated by cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can

Biological Activity

5-Chloro-4-fluoro-3-iodo-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

  • Molecular Formula: C_7H_4ClFIn
  • Molecular Weight: 296.47 g/mol

The compound features a unique arrangement of halogens (chlorine, fluorine, and iodine) on the indazole core, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps starting from simple precursors. The process generally includes halogenation reactions that introduce the respective halogens at specific positions on the indazole ring.

Antagonistic Effects on CRTh2 Receptors

One of the notable biological activities of this compound is its role as an antagonist of the CRTh2 receptor. This receptor is implicated in various allergic and inflammatory responses, particularly in conditions such as asthma and allergic rhinitis.

Mechanism of Action:
CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is a G protein-coupled receptor that mediates immune responses. Antagonists like this compound can inhibit the signaling pathways that lead to the recruitment of eosinophils and basophils, thereby reducing inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    A study demonstrated that compounds with CRTh2 antagonistic properties could significantly reduce airway hyperresponsiveness in animal models of asthma. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.
  • Potential in Respiratory Therapies:
    Research has indicated that this compound may be effective in treating chronic obstructive pulmonary disease (COPD) due to its ability to modulate immune responses linked to airway inflammation.
  • Pharmacokinetics:
    Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
5-Iodoindazole C_7H_6IN_2Lacks chlorine and fluorine; simpler structure
4-Fluoroindazole C_7H_6FN_2Contains two fluorine atoms; no iodine
5-Chloroindazole C_7H_6ClN_2Lacks iodine; only contains chlorine
5-Bromoindazole C_7H_6BrN_2Contains bromine instead of chlorine

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent positions and halogen types critically differentiate this compound from similar indazole derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
5-Chloro-4-fluoro-3-iodo-1H-indazole Cl (5), F (4), I (3) Not reported Potential kinase inhibition
5-Bromo-4-fluoro-3-iodo-1H-indazole Br (5), F (4), I (3) ~366.3 (calc.) Larger atomic radius of Br may reduce solubility vs. Cl
4,6-Difluoro-3-iodo-1H-indazole F (4,6), I (3) ~262.0 Reduced steric hindrance vs. trihalogenated analogs
4-Fluoro-6-iodo-1H-indazole F (4), I (6) 262.02 Lower halogen density; used in medicinal chemistry
4-Chloro-1H-indazole Cl (4) ~152.6 Simpler structure; benchmark for inhibition studies

Key Observations :

  • Chlorine and fluorine at positions 5 and 4 provide electron-withdrawing effects, altering electronic distribution compared to bromine or methyl groups.
  • Steric Considerations : Trihalogenation (Cl, F, I) in the target compound may reduce solubility in polar solvents compared to dihalogenated analogs like 4,6-difluoro-3-iodo-1H-indazole .

Q & A

What synthetic strategies are optimal for introducing multiple halogen substituents (Cl, F, I) in 5-chloro-4-fluoro-3-iodo-1H-indazole while ensuring regioselectivity?

Methodological Answer:
A stepwise halogenation approach is recommended. Begin with a halogen-free indazole scaffold and sequentially introduce substituents using directed ortho-metalation (DoM) or transition metal-catalyzed reactions. For example:

  • Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to minimize side reactions .
  • Chlorination/Iodination : Employ Ullmann coupling or Sandmeyer reactions for aromatic halogenation. Iodine can be introduced via iodide salts in acidic conditions .
    Key Consideration : Monitor reaction progress with LC-MS to avoid over-halogenation. Regioselectivity can be verified using NOESY NMR to confirm substituent positions .

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of:

  • 1H/13C/19F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve overlapping signals from halogens. 19F NMR is critical for confirming fluorinated positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • HPLC-PDA/ELSD : Quantify purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

What strategies can resolve discrepancies in NMR data for halogenated indazoles, particularly when substituent effects cause signal overlap?

Methodological Answer:

  • 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, especially in crowded aromatic regions .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic effects (e.g., rotational barriers from iodine) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole ) to identify substituent-induced shifts.

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The combined −I effect of Cl, F, and I deactivates the aromatic ring, reducing electrophilic substitution but enhancing metal-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Iodine as a Directing Group : The iodine substituent can act as a transient directing group for C–H functionalization, enabling site-selective modifications .
    Experimental Design : Screen Pd/XPhos catalysts for Buchwald-Hartwig aminations, optimizing temperature (80–120°C) and solvent (toluene/DMF) .

What are the critical storage conditions and handling precautions for halogenated indazoles to prevent decomposition?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2/Ar) at −20°C to prevent photodegradation and hydrolysis. Desiccate using silica gel to avoid moisture-induced decomposition .
  • Handling : Use gloveboxes for air-sensitive reactions. Wear nitrile gloves, safety goggles, and lab coats to minimize dermal exposure. For spills, neutralize with activated carbon and dispose as halogenated waste .

What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Solvent Pair Screening : Test ethyl acetate/hexane (1:3) or dichloromethane/pentane. Halogenated solvents may improve solubility.
  • Gradient Cooling : Slowly reduce temperature from 50°C to 4°C to promote crystal growth. Monitor using polarized light microscopy to assess crystal uniformity .

How can computational modeling predict the regioselectivity of further functionalization in polyhalogenated indazoles?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, identifying electron-deficient positions prone to nucleophilic attack .
  • MD Simulations : Model solvent effects (e.g., DMSO interactions) on transition states during cross-coupling reactions. Validate predictions with kinetic studies .

What spectroscopic techniques are most effective in distinguishing positional isomers in polyhalogenated indazoles?

Methodological Answer:

  • IR Spectroscopy : Compare C–I (500–600 cm⁻¹) and C–F (1000–1100 cm⁻¹) stretching frequencies to differentiate substituent positions.
  • X-ray Crystallography : Resolve absolute configurations for solid-state characterization. For example, compare with 3-methyl-6-nitro-1H-indazole’s crystal structure .

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